molecular formula C13H13NO4S B086733 Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- CAS No. 113801-48-2

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy-

Cat. No. B086733
M. Wt: 279.31 g/mol
InChI Key: MJYYJIVICPHMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as 4-HO-TMP and has been used in various scientific research studies due to its unique properties.

Mechanism Of Action

The mechanism of action of Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- is not fully understood. However, it is believed to inhibit the activity of tyrosine kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity.

Biochemical And Physiological Effects

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases. This makes it a potential drug candidate for the treatment of cancer. It has also been found to exhibit anti-inflammatory activity, making it a potential drug candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- in lab experiments include its potent inhibitory activity against certain enzymes, its ease of synthesis, and its relatively low cost. However, its limitations include its poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research of Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy-. One direction is to investigate its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits the activity of tyrosine kinases. Additionally, its pharmacokinetic and pharmacodynamic properties could be studied to determine its efficacy and safety as a drug candidate.

Synthesis Methods

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- can be synthesized by reacting 4-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a white solid product that can be purified by recrystallization.

Scientific Research Applications

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy- has been used in various scientific research studies due to its unique properties. It has been found to exhibit potent inhibitory activity against certain enzymes such as tyrosine kinases, which play a crucial role in the development and progression of cancer. This makes it a potential drug candidate for the treatment of cancer.

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-18-12-6-8-13(9-7-12)19(16,17)14-10-2-4-11(15)5-3-10/h2-9,14-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYYJIVICPHMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355016
Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy-

CAS RN

113801-48-2
Record name Benzenesulfonamide, N-(4-hydroxyphenyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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